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molecular formula C8H10ClN3O B1515909 (S)-7-chloro-1,2-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one

(S)-7-chloro-1,2-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one

Cat. No. B1515909
M. Wt: 199.64 g/mol
InChI Key: FNRUZVGFMVXMFM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051325B2

Procedure details

A mixture of 2-((6-chloro-2-oxo-2,3-dihydropyrimidin-4-yl)(methyl)amino)propyl methanesulfonate (800 mg, 2.71 mmol) and K2CO3 (748 mg, 5.41 mmol) in acetonitrile (6 mL) was stirred at 80° C. for 3 h, cooled to room temperature and concentrated. Purification via Biotage Spla HPFC system (C18, mobile phase: 0.01% NH4HCO3/H2O, 10˜95% CH3CN, 9.5 min, 30 mL/min) afforded the title product as an orange solid.
Name
2-((6-chloro-2-oxo-2,3-dihydropyrimidin-4-yl)(methyl)amino)propyl methanesulfonate
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
748 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
title product

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH:7]([N:9]([C:11]1[NH:12][C:13](=[O:18])[N:14]=[C:15]([Cl:17])[CH:16]=1)[CH3:10])[CH3:8])(=O)=O.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[Cl:17][C:15]1[CH:16]=[C:11]2[N:9]([CH3:10])[CH:7]([CH3:8])[CH2:6][N:12]2[C:13](=[O:18])[N:14]=1 |f:1.2.3|

Inputs

Step One
Name
2-((6-chloro-2-oxo-2,3-dihydropyrimidin-4-yl)(methyl)amino)propyl methanesulfonate
Quantity
800 mg
Type
reactant
Smiles
CS(=O)(=O)OCC(C)N(C)C=1NC(N=C(C1)Cl)=O
Name
Quantity
748 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification via Biotage Spla HPFC system (C18, mobile phase: 0.01% NH4HCO3/H2O, 10˜95% CH3CN, 9.5 min, 30 mL/min)
Duration
9.5 min

Outcomes

Product
Details
Reaction Time
3 h
Name
title product
Type
product
Smiles
ClC=1C=C2N(C(N1)=O)CC(N2C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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